molecular formula C9H8O2S B12538585 3-(2-Sulfanylphenyl)prop-2-enoic acid CAS No. 868945-82-8

3-(2-Sulfanylphenyl)prop-2-enoic acid

Cat. No.: B12538585
CAS No.: 868945-82-8
M. Wt: 180.23 g/mol
InChI Key: PDXIRRHBYATHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Sulfanylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Sulfanylphenyl)prop-2-enoic acid typically involves the reaction of 2-mercaptophenylacetic acid with acrolein under acidic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Sulfanylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Sulfanylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Sulfanylphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Sulfanylphenyl)prop-2-enoic acid is unique due to the position of the sulfanyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to similar compounds .

Properties

CAS No.

868945-82-8

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

3-(2-sulfanylphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O2S/c10-9(11)6-5-7-3-1-2-4-8(7)12/h1-6,12H,(H,10,11)

InChI Key

PDXIRRHBYATHAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.